2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, substituted with a 3-chlorophenyl group, two methyl groups, and a tetrahydrofuran-2-ylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the two methyl groups can be done via electrophilic aromatic substitution reactions.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves nucleophilic substitution reactions, where the tetrahydrofuran-2-ylmethyl group is introduced to the nitrogen atom of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinase 2 (CDK2) inhibition, which is relevant in cancer research.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of diseases.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: This compound shares a similar pyrazolo[1,5-a]pyrimidine core but differs in the substituents attached to the core.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a different arrangement of nitrogen atoms in the pyrimidine ring but exhibit similar biological activities.
Uniqueness
2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of the tetrahydrofuran-2-ylmethyl group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Properties
Molecular Formula |
C19H21ClN4O |
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Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H21ClN4O/c1-12-9-17(21-11-16-7-4-8-25-16)24-19(22-12)13(2)18(23-24)14-5-3-6-15(20)10-14/h3,5-6,9-10,16,21H,4,7-8,11H2,1-2H3 |
InChI Key |
UGVOACLPAUDCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
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